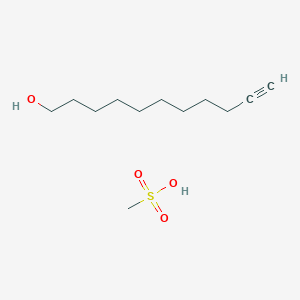![molecular formula C9H12N2O4 B12557267 2-[(3-Hydroxypropyl)amino]-4-nitrophenol CAS No. 177080-36-3](/img/structure/B12557267.png)
2-[(3-Hydroxypropyl)amino]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Hydroxypropyl)amino]-4-nitrophenol is an organic compound with the molecular formula C9H12N2O4. It is known for its pale yellow crystalline or powder form and is slightly soluble in water but easily soluble in organic solvents like ethanol, ether, and acetone . This compound contains both hydroxyl and amino functional groups, along with a nitro group, making it chemically active and versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Hydroxypropyl)amino]-4-nitrophenol typically starts with phenol as the base material. The process involves a nitration reaction followed by the introduction of a hydroxypropylamine group. The steps are as follows:
Nitration: Phenol undergoes nitration to form 4-nitrophenol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions at the hydroxyl or amino groups.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to 2-[(3-Hydroxypropyl)amino]-4-aminophenol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3-Hydroxypropyl)amino]-4-nitrophenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of hair dyes and other cosmetic products due to its coloring properties.
Mechanism of Action
The mechanism of action of 2-[(3-Hydroxypropyl)amino]-4-nitrophenol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
- 4-Amino-2-nitrophenol
- 4-Hydroxy-3-nitroaniline
Comparison: 2-[(3-Hydroxypropyl)amino]-4-nitrophenol is unique due to the presence of the hydroxypropylamine group, which imparts additional chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable intermediate in various chemical and industrial processes.
Properties
CAS No. |
177080-36-3 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(3-hydroxypropylamino)-4-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c12-5-1-4-10-8-6-7(11(14)15)2-3-9(8)13/h2-3,6,10,12-13H,1,4-5H2 |
InChI Key |
DTFWMQDZGWSZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


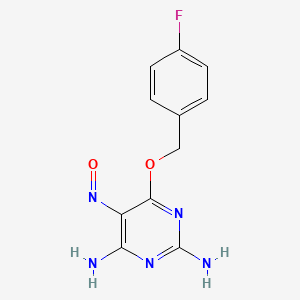
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)
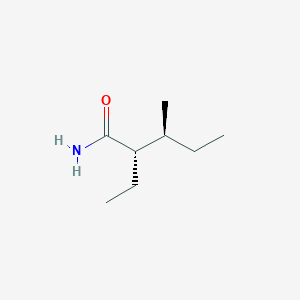
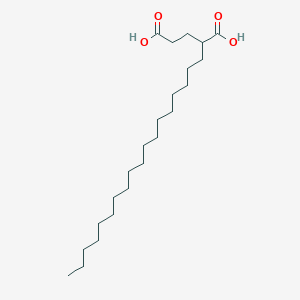
![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)
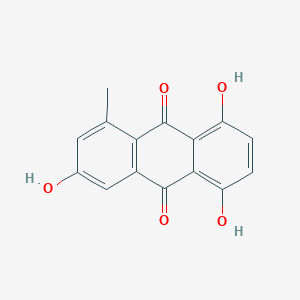
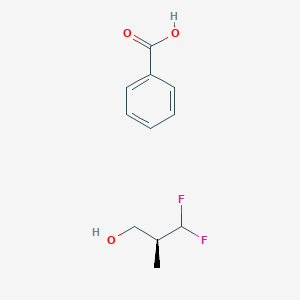

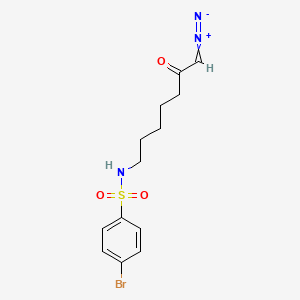
![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
